1-(2-Tert-butylphenyl)ethan-1-one
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Overview
Description
1-(2-Tert-butylphenyl)ethan-1-one, also known as 2-tert-Butylphenylacetone, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained significant attention in various fields of research due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 1-(2-Tert-butylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
1-(2-Tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents under appropriate conditions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Tert-butylphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research has explored its potential as a precursor in the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. Additionally, it may interact with receptor sites, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-(2-Tert-butylphenyl)ethan-1-one can be compared with similar compounds such as 4-tert-Butylacetophenone and 4-tert-Butylbenzaldehyde. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and resulting chemical properties .
4-tert-Butylacetophenone: Similar in structure but differs in the position of the tert-butyl group and the presence of a ketone functional group.
4-tert-Butylbenzaldehyde: Contains an aldehyde functional group instead of a ketone, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(2-tert-butylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDFZMUIMPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608953 |
Source
|
Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-61-5 |
Source
|
Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-tert-butylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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